
3-Ethyl-5-(trifluoromethyl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(trifluoromethyl)anilinehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an ethyl group and a trifluoromethyl group attached to the benzene ring, along with an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(trifluoromethyl)anilinehydrochloride typically involves the introduction of the ethyl and trifluoromethyl groups onto the benzene ring, followed by the formation of the aniline moiety. One common method involves the nitration of ethylbenzene, followed by reduction to form the corresponding aniline derivative. The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve reagents such as trifluoromethyltrimethylsilane (TMSCF3) and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(trifluoromethyl)anilinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2, OH) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, nitro compounds, and other functionalized aromatic compounds .
Scientific Research Applications
3-Ethyl-5-(trifluoromethyl)anilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(trifluoromethyl)anilinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to increased binding affinity and potency. The ethyl group and aniline moiety contribute to the compound’s overall chemical reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the ethyl group.
5-(Trifluoromethyl)-2-aminobenzonitrile: Contains a nitrile group instead of an ethyl group.
3-Ethyl-4-(trifluoromethyl)aniline: Similar but with different positioning of the trifluoromethyl group.
Uniqueness
3-Ethyl-5-(trifluoromethyl)anilinehydrochloride is unique due to the specific positioning of the ethyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications .
Properties
Molecular Formula |
C9H11ClF3N |
|---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
3-ethyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-2-6-3-7(9(10,11)12)5-8(13)4-6;/h3-5H,2,13H2,1H3;1H |
InChI Key |
KHRYNYCPCMISOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


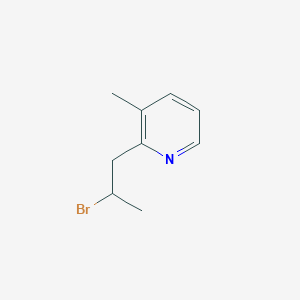

![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
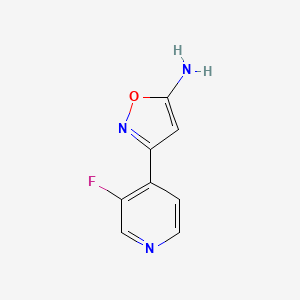

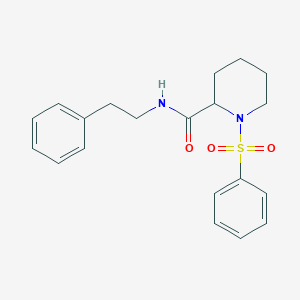

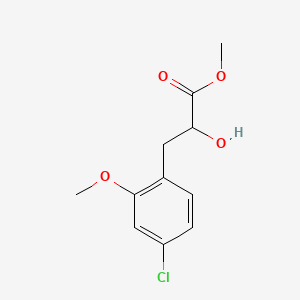
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
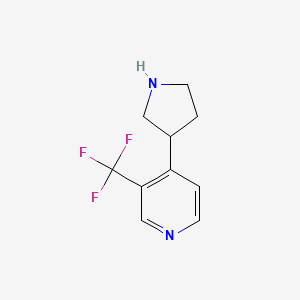
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
